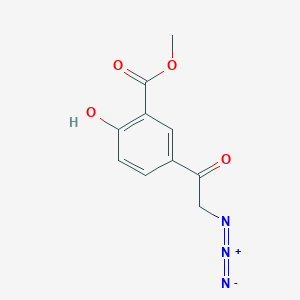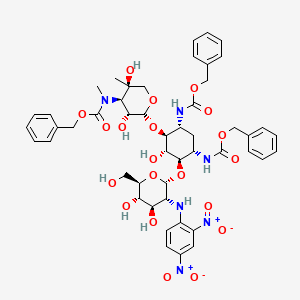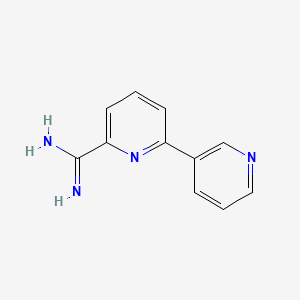
6-Pyridin-3-ylpyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyridin-3-ylpyridine-2-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a carboximidamide group at the 2-position and another pyridine ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-ylpyridine-2-carboximidamide typically involves the reaction of 2-cyanopyridine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pyridin-3-ylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the carboximidamide group.
Substitution: Substituted derivatives with various functional groups replacing the carboximidamide group.
Applications De Recherche Scientifique
6-Pyridin-3-ylpyridine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 6-Pyridin-3-ylpyridine-2-carboximidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor binding sites, inhibiting their activity or modulating their function. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3’-Bipyridine-6-carboximidamide: Similar structure but with different substitution patterns.
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: Contains a pyridine ring but with additional functional groups and different biological activities.
Uniqueness
6-Pyridin-3-ylpyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
6-pyridin-3-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C11H10N4/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8/h1-7H,(H3,12,13) |
Clé InChI |
OGEUBIGCKMRTKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)

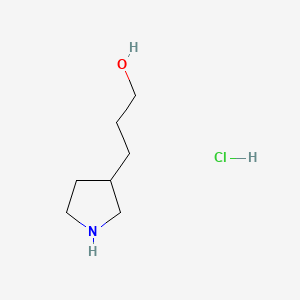
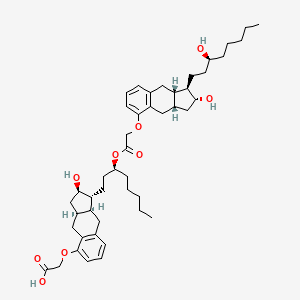
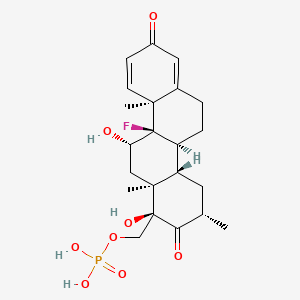
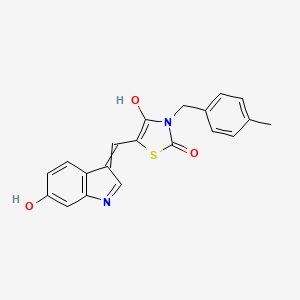
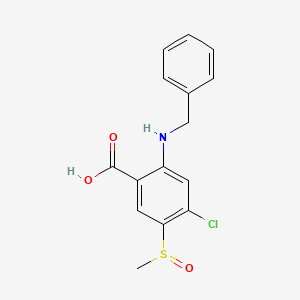
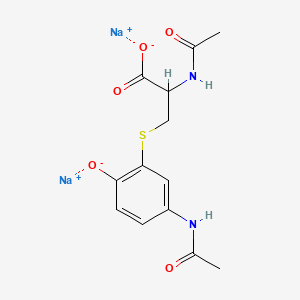
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
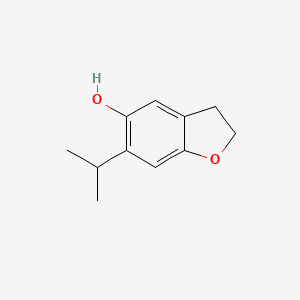
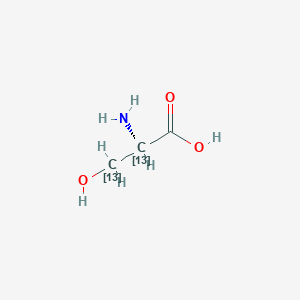
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
